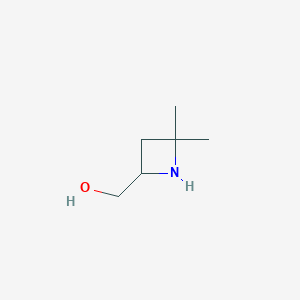
(4,4-Dimethylazetidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimetil-azetidin-2-il)metanol es un compuesto heterocíclico con la fórmula molecular C6H13NO y un peso molecular de 115.17 g/mol Pertenece a la clase de azetidinas, que son anillos de cuatro miembros que contienen nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4,4-Dimetil-azetidin-2-il)metanol típicamente implica la reacción de 4,4-dimetilazetidina con formaldehído en condiciones controladas . La reacción generalmente se lleva a cabo en presencia de un catalizador, como un ácido o una base, para facilitar la formación del producto deseado. Las condiciones de reacción, incluyendo la temperatura y el solvente, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de (4,4-Dimetil-azetidin-2-il)metanol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar la calidad y eficiencia consistentes. Las medidas de control de calidad, como RMN, HPLC y GC, se emplean para verificar la pureza y la composición del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
(4,4-Dimetil-azetidin-2-il)metanol se somete a varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar las cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse para formar diferentes derivados.
Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, y agentes reductores como hidruro de litio y aluminio para la reducción. Las reacciones de sustitución a menudo requieren el uso de agentes halogenantes u otros nucleófilos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de (4,4-Dimetil-azetidin-2-il)metanol puede producir cetonas o aldehídos, mientras que la reducción puede producir varios derivados de alcohol .
Aplicaciones Científicas De Investigación
(4,4-Dimetil-azetidin-2-il)metanol tiene varias aplicaciones en la investigación científica, incluyendo:
Mecanismo De Acción
El mecanismo de acción de (4,4-Dimetil-azetidin-2-il)metanol implica su interacción con objetivos moleculares y vías específicas. El grupo hidroxilo y el anillo azetidina juegan roles cruciales en su reactividad e interacciones con otras moléculas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Azetidinmetanol: Similar en estructura pero carece de la sustitución dimetil.
(4-Metilazetidin-2-il)metanol: Contiene solo un grupo metilo en el anillo azetidina.
Azetidina-2-metanol: El compuesto padre sin ninguna sustitución metilo.
Unicidad
(4,4-Dimetil-azetidin-2-il)metanol es único debido a la presencia de dos grupos metilo en el anillo azetidina, lo que puede influir en sus propiedades químicas y reactividad. Esta característica estructural puede mejorar su estabilidad y convertirlo en un intermedio valioso en diversas aplicaciones sintéticas .
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C6H13NO/c1-6(2)3-5(4-8)7-6/h5,7-8H,3-4H2,1-2H3 |
Clave InChI |
WVVQMHVJPKHXKT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
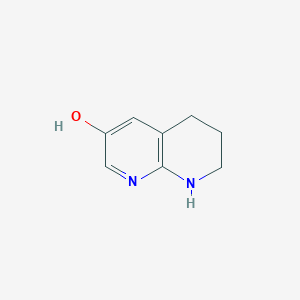
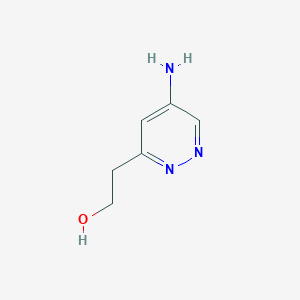
![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)


![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)
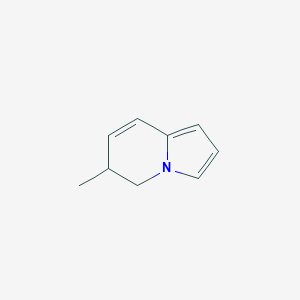

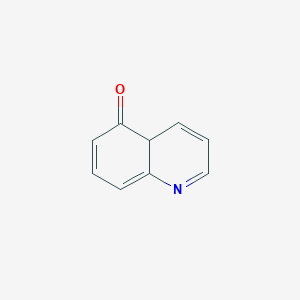

![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
